(2,2-dimethyl-5-thioxo-4-(m-tolyl)-2,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone
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Description
(2,2-dimethyl-5-thioxo-4-(m-tolyl)-2,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone is a useful research compound. Its molecular formula is C19H17FN2OS and its molecular weight is 340.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related compounds, focusing on thieno[2,3-b]-thiophene derivatives incorporating a thieno[2,3-b]thiophene moiety, has been described, showcasing methods that could potentially be applied to the synthesis of the compound (Mabkhot, et al., 2010). These methods emphasize facile and convenient routes for synthesizing complex organic compounds.
Another study focused on the crystal structure of a compound with a similar structural motif, highlighting the importance of substituted thiophenes in various applications due to their wide spectrum of biological activities and usage in material science (Nagaraju, et al., 2018). This underscores the structural analysis as crucial for understanding the properties and applications of such compounds.
Material Science and Pharmaceutical Applications
Substituted thiophenes have shown a broad range of biological activities and are extensively utilized in pharmaceuticals. Their applications extend to antifungal, antibacterial, and antiviral agents, demonstrating the versatility of thiophene derivatives in medicinal chemistry (Nagaraju, et al., 2018).
In material science, polymeric thiophenes are employed in the development of thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. This highlights the significant role of thiophene derivatives in advancing the field of organic electronics and photovoltaics (Nagaraju, et al., 2018).
Properties
IUPAC Name |
[2,2-dimethyl-4-(3-methylphenyl)-5-sulfanylideneimidazol-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-12-6-4-7-13(10-12)16-18(24)22(19(2,3)21-16)17(23)14-8-5-9-15(20)11-14/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWYVKBECSMHTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(N(C2=S)C(=O)C3=CC(=CC=C3)F)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.